2-(3-Amino-1H-pyrazol-1-yl)acetic acid
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Overview
Description
2-(3-Amino-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound that features a pyrazole ring substituted with an amino group and an acetic acid moiety
Scientific Research Applications
2-(3-Amino-1H-pyrazol-1-yl)acetic acid has a wide range of scientific research applications:
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole derivatives, which include this compound, are known to be privileged scaffolds in medicinal chemistry for the development of kinase inhibitors .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through various mechanisms, including inhibition of enzyme activity
Biochemical Pathways
As a potential kinase inhibitor, it could impact a wide range of cellular processes, including signal transduction, cell cycle regulation, and apoptosis .
Result of Action
As a potential kinase inhibitor, it could potentially inhibit cell proliferation and induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1H-pyrazol-1-yl)acetic acid typically involves the reaction of hydrazine derivatives with acetylenic ketones to form pyrazoles. One common method is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions . Another approach involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes such as the use of heterogeneous catalytic systems, ligand-free systems, and eco-friendly methodologies like ultrasound and microwave-assisted reactions .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or oxygen in the presence of DMSO.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like ruthenium.
Substitution: The amino group in the pyrazole ring can undergo substitution reactions with aryl halides in the presence of copper powder.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, oxygen, hydrogen gas, and aryl halides. Reaction conditions often involve the use of catalysts such as ruthenium, copper, and phosphine-free systems .
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-Amino-1H-pyrazol-1-yl)acetic acid include:
- 3-aminopyrazole
- 4-aminopyrazole
- 5-aminopyrazole
- 1H-pyrazole-3-carboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of an amino group and an acetic acid moiety attached to the pyrazole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(3-aminopyrazol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c6-4-1-2-8(7-4)3-5(9)10/h1-2H,3H2,(H2,6,7)(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJWWRWZYMXKJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598868 |
Source
|
Record name | (3-Amino-1H-pyrazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006319-29-4 |
Source
|
Record name | (3-Amino-1H-pyrazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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